molecular formula C14H19NOS B11039904 N-Cyclopentyl-N-(1-(thiophen-2-yl)ethyl)acrylamide

N-Cyclopentyl-N-(1-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B11039904
M. Wt: 249.37 g/mol
InChI Key: WQYZXROVEVGEPF-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE is a compound that features a cyclopentyl group, a thiophene ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE typically involves the condensation of cyclopentylamine with 1-(thiophen-2-yl)ethanone followed by the addition of prop-2-enamide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-CYCLOPENTYL-N-[1-(THIOPHEN-2-YL)ETHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

N-cyclopentyl-N-(1-thiophen-2-ylethyl)prop-2-enamide

InChI

InChI=1S/C14H19NOS/c1-3-14(16)15(12-7-4-5-8-12)11(2)13-9-6-10-17-13/h3,6,9-12H,1,4-5,7-8H2,2H3

InChI Key

WQYZXROVEVGEPF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)N(C2CCCC2)C(=O)C=C

Origin of Product

United States

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